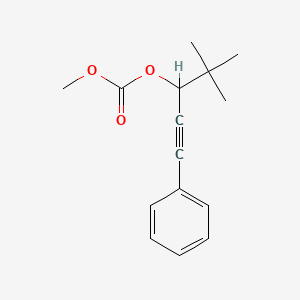
Carbonic acid, 1-(1,1-dimethylethyl)-3-phenyl-2-propynyl methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic acid, 1-(1,1-dimethylethyl)-3-phenyl-2-propynyl methyl ester: is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a carbonic acid ester group, a phenyl group, and a propynyl group, which contribute to its distinct chemical behavior.
N~3~-(2,3-Dihydro-1H-inden-2-yl)-N-hydroxy-beta-alaninamide: is another compound with significant scientific interest. It contains an indene ring, a hydroxy group, and an alaninamide moiety, making it a versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions:
Esterification: The compound can be synthesized through the esterification of carbonic acid with 1-(1,1-dimethylethyl)-3-phenyl-2-propynyl alcohol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Large-scale production involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.
Synthetic Routes and Reaction Conditions:
Amidation: This compound can be synthesized by reacting 2,3-dihydro-1H-indene-2-carboxylic acid with N-hydroxy-beta-alanine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: The industrial synthesis involves the use of batch reactors with precise control over temperature and pH to ensure the desired product quality.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carbonyl compounds.
Reduction: Alcohol derivatives.
Substitution: Substituted esters.
Types of Reactions:
Hydrolysis: This compound can undergo hydrolysis to form corresponding carboxylic acids and amines.
Condensation: It can participate in condensation reactions to form larger molecules.
Cyclization: The compound can undergo cyclization to form cyclic derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Condensation: Dehydrating agents such as phosphorus pentoxide (P2O5).
Cyclization: Heat or catalytic conditions.
Major Products:
Hydrolysis: Carboxylic acids and amines.
Condensation: Larger molecules.
Cyclization: Cyclic derivatives.
科学研究应用
Carbonic acid, 1-(1,1-dimethylethyl)-3-phenyl-2-propynyl methyl ester
This compound has applications in:
Chemistry: Used as a reagent in organic synthesis.
Biology: Potential use in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
N~3~-(2,3-Dihydro-1H-inden-2-yl)-N-hydroxy-beta-alaninamide
This compound is used in:
Chemistry: As a building block for the synthesis of complex molecules.
Biology: Investigated for its potential therapeutic properties.
Medicine: Explored for its role in drug development.
Industry: Used in the production of pharmaceuticals and fine chemicals.
作用机制
Carbonic acid, 1-(1,1-dimethylethyl)-3-phenyl-2-propynyl methyl ester
The compound exerts its effects through:
Molecular Targets: Interacts with specific enzymes and receptors.
Pathways Involved: Participates in metabolic pathways related to ester hydrolysis and oxidation-reduction reactions.
N~3~-(2,3-Dihydro-1H-inden-2-yl)-N-hydroxy-beta-alaninamide
The compound’s mechanism involves:
Molecular Targets: Binds to specific proteins and enzymes.
Pathways Involved: Involved in pathways related to hydrolysis and condensation reactions.
相似化合物的比较
- N-(2,3-dihydro-1H-inden-2-yl)-2-[(2R,5S,6S)-6-(hydroxymethyl)-5-[(oxo-(propan-2-ylamino)methyl]amino]-2-oxanyl]acetamide
- 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione
Uniqueness:
- The combination of the indene ring and alaninamide moiety provides distinct chemical properties and potential applications.
属性
CAS 编号 |
849927-48-6 |
|---|---|
分子式 |
C15H18O3 |
分子量 |
246.30 g/mol |
IUPAC 名称 |
(4,4-dimethyl-1-phenylpent-1-yn-3-yl) methyl carbonate |
InChI |
InChI=1S/C15H18O3/c1-15(2,3)13(18-14(16)17-4)11-10-12-8-6-5-7-9-12/h5-9,13H,1-4H3 |
InChI 键 |
TWRPSGPXCFCJGR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C#CC1=CC=CC=C1)OC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(2-Methyl-1,3-dioxepan-2-yl)phenyl]ethan-1-one](/img/structure/B14195666.png)
![(2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone](/img/structure/B14195675.png)
![4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid](/img/structure/B14195698.png)

![{2-[(4-Chlorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14195707.png)
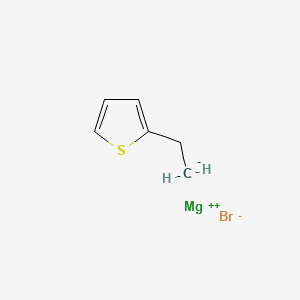
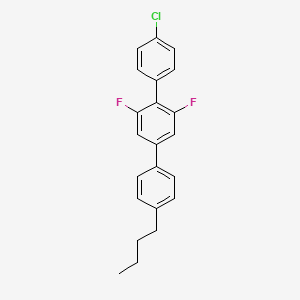

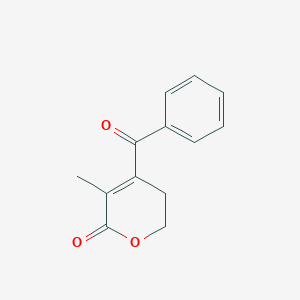
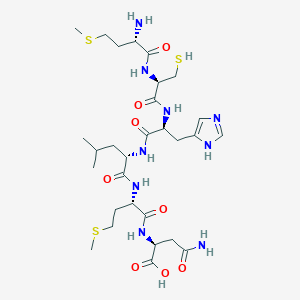


![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-](/img/structure/B14195744.png)
![2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)-](/img/structure/B14195759.png)
